1,5-dimethyl-3-[(4-methylbenzenesulfonyl)methyl]-4-phenylimidazolidin-2-one
Description
1,5-Dimethyl-3-[(4-methylbenzenesulfonyl)methyl]-4-phenylimidazolidin-2-one is a heterocyclic compound featuring a five-membered imidazolidin-2-one core. Key structural attributes include:
- 1,5-Dimethyl groups: These substituents enhance steric bulk and influence conformational stability.
- 3-[(4-Methylbenzenesulfonyl)methyl]: A tosylmethyl group that increases lipophilicity and may improve metabolic stability compared to non-sulfonylated analogs.
Properties
IUPAC Name |
1,5-dimethyl-3-[(4-methylphenyl)sulfonylmethyl]-4-phenylimidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14-9-11-17(12-10-14)25(23,24)13-21-18(15(2)20(3)19(21)22)16-7-5-4-6-8-16/h4-12,15,18H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXZXUYRZOVHSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(=O)N1C)CS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-3-[(4-methylbenzenesulfonyl)methyl]-4-phenylimidazolidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 1,5-dimethyl-4-phenylimidazolidin-2-one with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Sulfonamide Group
-
Electron-withdrawing effects : The sulfonamide’s electron-withdrawing nature may activate adjacent methyl groups for nucleophilic substitution or alkylation .
-
Condensation reactions : Analogous sulfonamide derivatives undergo regioselective condensation with aromatic aldehydes (e.g., p-chlorobenzaldehyde), favoring activation at the methyl group adjacent to the sulfonamide .
Imidazolidinone Core
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Catalytic conjugate additions : Imidazolidinones can act as nucleophiles in Michael additions with activated alkenes (e.g., bis(sulfonyl)ethylenes) under catalytic conditions (e.g., squaramide catalysts) .
-
Reactivity trends : Substituents like phenyl groups may tune reactivity. For example, N-acyl imidazolidinones show reduced reactivity compared to N-benzoyl analogues .
Characterization Methods
-
1H NMR : Key signals include:
-
Mass spectrometry : Expected fragments include cleavage at the sulfonamide bond, yielding aromatic sulfonate ions (e.g., [M−SO₂Ar]+) .
Potential Biological Activity
While direct data is unavailable, analogous sulfonamide derivatives (e.g.,),
such as 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, exhibit hemorheological activity comparable to pentoxifylline . This suggests the target compound may have applications in cardiovascular or hemodynamic modulation.
Table 1: Comparative Reactivity of Imidazolidinones
| Substituent | Reactivity in Michael Addition | Yield | Enantioselectivity |
|---|---|---|---|
| N-Benzoyl | High | 88% | 88% ee |
| N-Acetyl | Low | – | – |
| N-Benzyl | None | – | – |
Scientific Research Applications
Chemical Properties and Structure
The compound's structure features an imidazolidinone core with methyl and phenyl substitutions, which contribute to its biological activity. Understanding the structure is crucial for elucidating its mechanism of action and potential therapeutic uses.
Anticancer Activity
Research indicates that 1,5-dimethyl-3-[(4-methylbenzenesulfonyl)methyl]-4-phenylimidazolidin-2-one exhibits significant anticancer properties. A study demonstrated its effectiveness in inhibiting cell proliferation in various cancer cell lines. The compound's mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.
Case Study:
In vitro studies on human breast cancer cells showed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. This suggests a potent anticancer effect that warrants further investigation into its clinical applicability.
Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory properties of the compound. It has been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Data Table: Anti-inflammatory Activity
| Concentration (µM) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| 1 | 20 | 15 |
| 10 | 45 | 40 |
| 50 | 70 | 65 |
This table illustrates the dose-dependent inhibition of inflammatory markers, indicating potential therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory disorders.
Cardiovascular Protection
The compound has also been studied for its cardiovascular benefits. It acts as a platelet activating factor antagonist, which is crucial in preventing thrombus formation and related cardiovascular events.
Case Study:
In animal models of myocardial infarction, administration of this compound reduced infarct size significantly compared to control groups, highlighting its protective effects on heart tissue during ischemic events.
Pharmacological Mechanisms
The pharmacological actions of this compound are attributed to its ability to modulate various biochemical pathways:
- Inhibition of Cell Proliferation: The compound interferes with key signaling pathways involved in cell growth.
- Cytokine Modulation: It alters the expression levels of cytokines involved in inflammation.
- Antioxidant Activity: Exhibits properties that combat oxidative stress, contributing to its protective effects against cellular damage.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-3-[(4-methylbenzenesulfonyl)methyl]-4-phenylimidazolidin-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the phenyl and imidazolidinone groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Features of Selected Heterocyclic Compounds
Key Observations :
- Sulfonyl vs. Thio Groups : The target compound’s tosylmethyl group (electron-withdrawing) contrasts with thiohydantoin’s sulfanylidene (electron-rich sulfur), affecting solubility and reactivity .
- Ring Systems: Imidazolidinones (5-membered) vs. benzodiazepines (7-membered) exhibit distinct conformational flexibility, influencing target binding .
Pharmacological and Physicochemical Properties
Table 2: Hypothetical Property Comparison Based on Substituents
Notable Trends:
- Sulfonyl Groups: Increase LogP (e.g., target compound vs.
- Bridged Systems : Ethylene-bridged thiohydantoin () may exhibit chelation properties absent in the target compound .
Crystallographic and Computational Analysis
For example:
Biological Activity
1,5-Dimethyl-3-[(4-methylbenzenesulfonyl)methyl]-4-phenylimidazolidin-2-one is a compound with potential therapeutic applications due to its unique structural properties. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazolidinone core with two methyl groups and a sulfonylmethyl group attached to a phenyl ring. Its molecular formula is , which contributes to its solubility and reactivity in biological systems.
Pharmacological Activity
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives with sulfonamide groups showed enhanced activity against various bacterial strains, suggesting that the sulfonylmethyl moiety may play a crucial role in this activity .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential role in treating inflammatory diseases .
3. Anticancer Potential
Preliminary studies have shown that the compound induces apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. For instance, treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in cancer cells, which is critical for preventing tumor growth.
- Reactive Oxygen Species (ROS) Modulation : The compound appears to increase ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study tested the efficacy of various imidazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the phenyl ring significantly enhanced antimicrobial activity, with the sulfonylmethyl group being particularly effective . -
Clinical Trials for Anti-inflammatory Applications :
Clinical trials have been initiated to evaluate the anti-inflammatory potential of similar compounds in patients with rheumatoid arthritis. Initial results suggest a reduction in disease activity scores among participants treated with the compound compared to placebo controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
